Molindone

Catalog No.
S535943
CAS No.
7416-34-4
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molindone

CAS Number

7416-34-4

Product Name

Molindone

IUPAC Name

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3

InChI Key

KLPWJLBORRMFGK-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C

Solubility

Soluble in DMSO, not in water

Synonyms

Hydrochloride, Molindone, Moban, Molindone, Molindone Hydrochloride, Molindone Monohydrochloride, Monohydrochloride, Molindone

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C

Description

The exact mass of the compound Molindone is 276.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dopamine Receptor Antagonist:

Molindone is classified as a butyrophenone antipsychotic. Its primary mechanism of action involves antagonism of dopamine D2 receptors in the central nervous system. This makes it a valuable tool for researchers studying the role of dopamine signaling in various neurological and psychiatric disorders. By analyzing the effects of Molindone on these pathways, researchers can gain insights into conditions like schizophrenia, Parkinson's disease, and tardive dyskinesia.

[^1] Psychotropic Drugs (Fifth Edition). David Healy. Page 136 [^2] Antipsychotic Drugs and Their Side Effects. Richard Warner. Page 182

Neurotransmitter Interactions:

Molindone's action extends beyond dopamine antagonism. Studies suggest it may also interact with other neurotransmitter systems, including serotonin and norepinephrine. This makes it a potential candidate for research into how these neurotransmitters interact in complex brain functions. By investigating Molindone's effects on these systems, researchers can gain a better understanding of mood regulation, cognition, and behavior.

[^3] The American Journal of Psychiatry. Vol. 142, Issue 7, July 1985. Page 832

Animal Models of Disease:

Molindone's ability to modulate dopamine signaling makes it useful in animal models of neurological and psychiatric disorders. Researchers can administer Molindone to animals to mimic certain aspects of these diseases and study the effects on behavior and brain function. This approach can be crucial in developing new treatment strategies for various conditions.

[^4] Handbook of Schizophrenia: Neuropsychology, Neurobiology, and Treatment. Andreas Heinz. Page 232

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS

XLogP3

1.7

Exact Mass

276.1838

Appearance

Solid powder

Melting Point

180.5 °C
180-181 °C
180.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

15622-65-8 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Molindone is used for the management of the manifestations of psychotic disorders.

Livertox Summary

Molindone is a conventional antipsychotic agent used in the therapy of schizophrenia. Molindone therapy is commonly associated with minor serum aminotransferase elevations but has rarely been linked to cases of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents
A TRANQUILIZER INDICATED IN TREATMENT OF MANIFESTATIONS OF ACUTE OR CHRONIC SCHIZOPHRENIA. ... DOSAGE FORMS: TABLETS: 5, 10 & 25 MG.

Pharmacology

Molindone is a dihydroindolone compound which is not structurally related to the phenothiazines, the butyrophenones, or the thioxanthenes. Molindone has a pharmacological profile in laboratory animals which predominantly resembles that of major tranquilizers causing reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines. In addition, molindone antagonizes the depression caused by the tranquilizing agent tetrabenazine.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AE - Indole derivatives
N05AE02 - Molindone

Mechanism of Action

The exact mechanism has not been established, however, based on electroencephalogram (EEG) studies, molindone is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. Decreased dopamine activity results in decreased physiological effects normally induced by excessive dopamine stimulation, such as those typically seen in manifestations of psychotic disorders.
INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE...
THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

7416-34-4

Associated Chemicals

Molindone hydrochloride;15622-65-8

Drug Warnings

CONTRAINDICATED IN SEVERE CNS DEPRESSION & COMATOSE STATES.
... UNTIL MORE DATA BECOME AVAIL, MOLINDONE PROBABLY SHOULD BE RESERVED FOR PT IN WHOM PIPERAZINE PHENOTHIAZINES ARE USEFUL BUT ARE NOT TOLERATED.
AKATHISIA CAN BE MISTAKEN FOR AGITATION IN PSYCHOTIC PT; DISTINCTION IS CRITICAL, SINCE AGITATION MIGHT BE APPROPRIATELY TREATED WITH INCR IN DOSAGE. ... ACUTE DYSTONIC REACTIONS...MAY BE MISTAKEN FOR HYSTERICAL REACTION OR SEIZURES ... /ANTIPSYCHOTIC DRUGS/
SINCE IT IS KNOWN THAT THERE IS DIMINUTION IN EXTRAPYRAMIDAL SYMPTOMS AFTER 1ST 6 MO OF ANTIPSYCHOTIC DRUG TREATMENT, ALL PT ON ANTIPARKINSONISM MEDICATION SHOULD BE WITHDRAWN FROM THIS MEDICATION AFTER THIS PERIOD TO SEE WHETHER THERE IS RECRUDESENCE OF EXTRAPYRAMIDAL SYMPTOMS. /ANTIPSYCHOTIC DRUGS/
For more Drug Warnings (Complete) data for MOLINDONE (8 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

BELG PATENT 670,798 (1966 TO ENDO), CHEM ABSTRACT 65, 7148F (1966). PHARMACOLOGY: SUGERMAN, HERRMANN, CLIN PHARMACOL THER 8, 261 (1967); CLAGHORN, CURR THER RES 11, 524 (1969): GUERRERO-FIGUEROA ET AL, IBID 15, 508 (1973).

Dates

Modify: 2023-08-15
1: McCue RE, Unuigbe FE, Charles RA, Orendain GC, Waheed R. Treatment of morbidly obese psychotic patients with molindone: three case reports. J Clin Psychiatry. 2009 Nov;70(11):1606-7. doi: 10.4088/JCP.09l05219yel. Review. PubMed PMID: 20031106.
2: Bagnall A, Fenton M, Lewis R, Leitner ML, Kleijnen J. Molindone for schizophrenia and severe mental illness. Cochrane Database Syst Rev. 2000;(2):CD002083. Review. Update in: Cochrane Database Syst Rev. 2007;(1):CD002083. PubMed PMID: 10796464.
3: Bagnall A, Fenton M, Kleijnen J, Lewis R. Molindone for schizophrenia and severe mental illness. Cochrane Database Syst Rev. 2007 Jan 24;(1):CD002083. Review. PubMed PMID: 17253473.
4: Owen RR Jr, Cole JO. Molindone hydrochloride: a review of laboratory and clinical findings. J Clin Psychopharmacol. 1989 Aug;9(4):268-76. Review. PubMed PMID: 2671060.
5: Ayd FJ Jr. A critical evaluation of molindone (Moban): a new indole derivative neuroleptic. Dis Nerv Syst. 1974 Oct;35(10):447-52. Review. PubMed PMID: 17894057.

Explore Compound Types